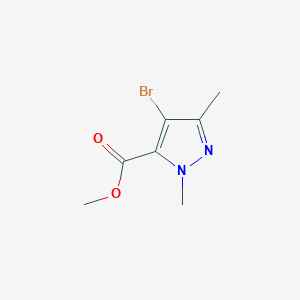

methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (molecular formula: C₇H₉BrN₂O₂) is a brominated pyrazole derivative characterized by a carboxylate ester group at position 5, methyl substituents at positions 1 and 3, and a bromine atom at position 3. It is commercially available in high purity (98%) and is supplied in quantities ranging from 250 mg to 5 g . The compound’s structural identifiers include:

- SMILES: COC(=O)C1=C(C)N(C)N=C1Br

- InChIKey: XCYZQKQJZQHKKF-UHFFFAOYSA-N

This gap contrasts with structurally similar pyrazole derivatives, which are extensively documented in medicinal and materials chemistry.

Properties

IUPAC Name |

methyl 4-bromo-2,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCFXOKZBLZXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718228 | |

| Record name | Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660408-08-2 | |

| Record name | Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically synthesized by cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For example, condensation of hydrazines with ethyl acetoacetate or related esters leads to 1,3-dimethylpyrazole derivatives. This step is crucial for establishing the 1,3-dimethyl substitution pattern on the pyrazole ring.

- Typical reagents: hydrazine hydrate or substituted hydrazines, ethyl acetoacetate.

- Conditions: reflux in ethanol or other suitable solvents.

- Outcome: formation of 1,3-dimethyl-1H-pyrazole-5-carboxylate intermediates.

Selective Bromination at the 4-Position

The key functionalization step is the electrophilic bromination at the 4-position of the pyrazole ring. This is achieved by using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- Solvents: acetonitrile is preferred due to its polarity and ability to dissolve both reactants and brominating agents efficiently.

- Temperature: typically maintained at room temperature or slightly elevated (25–40 °C) to control regioselectivity and minimize side reactions.

- Mechanism: electrophilic substitution directed by electronic effects of methyl groups and the ester functionality.

- Yields: optimized conditions can achieve bromination yields up to 85%.

Esterification and Methylation

If starting from the carboxylic acid form, methyl esterification is performed using methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) or via methylation of the corresponding acid chloride.

- Alternative routes involve direct synthesis of the methyl ester during pyrazole formation by using methyl esters of β-dicarbonyl compounds.

- Methylation of nitrogen atoms at positions 1 and 3 is typically achieved by alkylation with methyl iodide under basic conditions (e.g., potassium carbonate in acetone).

Industrial and Scalable Preparation Methods

Industrial synthesis emphasizes scalability, efficiency, and environmental considerations:

- Continuous flow reactors are employed for bromination to enhance heat and mass transfer, improving yield and safety.

- Automated systems control reagent addition rates and temperature precisely.

- Purification is achieved by recrystallization or chromatographic techniques to ensure high purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + ethyl acetoacetate, ethanol | Reflux (~78) | 4–6 hours | 75–85 | Cyclocondensation under reflux |

| Bromination | N-bromosuccinimide (NBS), acetonitrile | 25–40 | 1–3 hours | 80–85 | Controlled addition to avoid polybromination |

| Esterification | Methanol, H2SO4 (catalytic) | 60–70 | 2–4 hours | 85–90 | Acid-catalyzed esterification or direct use of methyl ester intermediates |

| Methylation (N-alkyl) | Methyl iodide, K2CO3, acetone | Room temp | 12–24 hours | 70–80 | Alkylation of pyrazole nitrogens |

Mechanistic and Structural Considerations

- The bromine substituent at the 4-position acts as an electron-withdrawing group, influencing the regioselectivity of electrophilic substitution and subsequent cross-coupling reactions.

- The methyl groups at positions 1 and 3 provide steric hindrance and electron-donating effects, stabilizing the pyrazole ring and affecting solubility.

- Computational studies (DFT with B3LYP/6-311+G(d,p)) confirm that the highest occupied molecular orbital (HOMO) is localized on the pyrazole ring, making the 4-position susceptible to electrophilic attack.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Solvent | Temperature Range (°C) | Reaction Time | Yield Range (%) | Key Notes |

|---|---|---|---|---|---|---|

| Pyrazole Core Synthesis | Hydrazine + β-dicarbonyl esters | Ethanol | Reflux (~78) | 4–6 h | 75–85 | Cyclocondensation step |

| Bromination | NBS or Br2 | Acetonitrile | 25–40 | 1–3 h | 80–85 | Electrophilic substitution |

| Esterification | Methanol + acid catalyst | Methanol | 60–70 | 2–4 h | 85–90 | Methyl ester formation |

| N-Methylation | Methyl iodide + base | Acetone | Room temp | 12–24 h | 70–80 | Alkylation of pyrazole nitrogens |

Research Findings and Practical Insights

- Regioselectivity in bromination is enhanced by solvent choice and temperature control; acetonitrile at moderate temperatures favors mono-bromination at the 4-position.

- Purification by column chromatography (silica gel, ethyl acetate/hexane mixtures) is essential to isolate pure methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.

- Environmental and economic benefits are realized by employing continuous flow methods and greener solvents where possible.

- Reaction monitoring by TLC and NMR spectroscopy ensures completion and purity at each step.

Chemical Reactions Analysis

Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Cyclization Reactions: It can be used as a precursor in the synthesis of more complex heterocyclic systems through cyclization reactions.

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, information on methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is limited; however, the search results do provide information on similar compounds and their applications, which may provide insight into the potential uses of this compound.

Note: The search results provided information on compounds similar in structure to this compound, but not the exact compound specified in the query. Therefore, the below information is based on these similar compounds.

Scientific Research

- Medicinal Chemistry Pyrazole derivatives, including methyl 4-bromo-1H-pyrazole-3-carboxylate, serve as building blocks for synthesizing bioactive molecules, including potential pharmaceuticals.

- Materials Science These compounds can be used to develop new materials with specific electronic or optical properties.

- Biological Studies They are also used in studying enzyme inhibitors and other biologically active compounds.

Potential Biological Activities

- Antimicrobial Properties Research indicates that methyl 4-bromo-1H-pyrazole-3-carboxylate exhibits antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Antifungal Properties Synthetic dimethyl-4-bromo compounds have been tested for inhibitory activity against Candida albicans .

Cosmetic Applications

- Polymers are a major class of ingredients in cosmetics and personal care products, used as film formers, fixatives, rheology modifiers, emulsifiers, and more .

- Cosmetic polymers, including synthetic and semi-synthetic types, can have thermal and chemo-sensitive properties. They are used in nanoparticles for delivering fragrances and other active nutrients to the skin .

- Natural polymers are particularly relevant in cosmetic formulations due to their biocompatibility and safety .

Chemical Reactions

Methyl 4-bromo-1H-pyrazole-3-carboxylate can undergo various chemical reactions:

- Substitution Reactions The bromine atom can be replaced by nucleophiles to form different derivatives.

- Oxidation and Reduction The compound can be oxidized or reduced to yield different functionalized pyrazoles.

Data Table of Reactions and Conditions

| Reaction Type | Common Reagents | Conditions | Major Products Formed |

|---|---|---|---|

| Substitution | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Polar aprotic solvents (DMF) | Various substituted pyrazoles |

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Varies based on desired product | Functionalized pyrazoles |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Varies based on desired product | Functionalized pyrazoles |

Mechanism of Action

The mechanism of action of methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects . The exact pathways and targets can vary, but the presence of the bromine atom and the pyrazole ring system play crucial roles in its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Differences

Key Observations :

- Substituent Position : Moving the methyl group from position 3 to 5 (e.g., Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate) alters electronic distribution, affecting reactivity in cross-coupling reactions .

- Benzyl Substituent : Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate shows high structural similarity (0.98) but introduces a hydrophobic benzyl group, which may influence biological membrane permeability .

Functional Group Comparisons

Table 2: Functional Group Influence on Properties

Key Observations :

- Carboxylic Acid vs. Ester : The free carboxylic acid derivative (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) is more reactive in amidation or esterification reactions but less stable under acidic conditions compared to the methyl ester .

- Aldehyde Functionality : The aldehyde group in 3-bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde expands utility in synthesizing Schiff bases or heterocyclic derivatives .

Biological Activity

Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 4th position, methyl groups at the 1st and 3rd positions, and a carboxylate ester group at the 5th position. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and carboxylate group facilitates binding to enzyme active sites or receptor sites, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects such as anti-inflammatory, analgesic, and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar pyrazole structures have shown significant inhibition of cancer cell proliferation across various types:

- Breast Cancer : In vitro studies indicated that certain pyrazole derivatives could induce apoptosis in MDA-MB-231 breast cancer cells by enhancing caspase-3 activity .

- Lung and Colorectal Cancer : Pyrazole derivatives have demonstrated antiproliferative effects against lung and colorectal cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains due to its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Study on Enzyme Inhibition

A study focused on the synthesis of inhibitors targeting bacterial cystathionine γ-lyase (bCSE) demonstrated that pyrazole derivatives could effectively inhibit H2S production in pathogenic bacteria . This finding is crucial as H2S is linked to virulence in infections caused by Staphylococcus aureus.

Antitumor Activity Assessment

In a comparative study involving several pyrazole derivatives, this compound was evaluated for its ability to disrupt microtubule assembly. The results indicated that these compounds could act as microtubule-destabilizing agents, which is a key mechanism in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as an important building block in the synthesis of more complex molecules with enhanced biological activities. Its applications include:

- Drug Development : Used in the design of new pharmaceuticals targeting specific pathways.

- Agrochemicals : Acts as an intermediate in synthesizing herbicides and fungicides .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or halogenation. For example, pyrazole derivatives are often prepared by reacting ethyl acetoacetate with hydrazine derivatives under reflux in ethanol, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane . Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical to achieve yields >70%. Catalytic systems like Pd(PPh₃)₄ in deoxygenated DMF/water mixtures enhance coupling efficiency in Suzuki-Miyaura reactions for analogous bromopyrazoles .

| Key Reaction Parameters | Typical Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | Ethanol, reflux, 24h | 60–75% |

| Bromination | NBS, CH₂Cl₂, RT, 6h | 65–80% |

| Cross-Coupling | Pd(PPh₃)₄, DMF, 80°C | 50–70% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential.

- ¹H NMR : Key signals include the methyl ester group (δ 3.8–4.0 ppm for OCH₃) and pyrazole ring protons (δ 6.5–7.5 ppm). The bromine substituent deshields adjacent protons, causing splitting patterns .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo and 1,3-dimethyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 4 acts as a leaving group in Suzuki-Miyaura reactions, while the 1,3-dimethyl groups increase steric hindrance, slowing transmetalation steps. Computational studies (e.g., DFT) show that electron-donating methyl groups reduce the electrophilicity of the pyrazole ring, requiring stronger bases (e.g., K₃PO₄ vs. Na₂CO₃) to activate palladium catalysts .

- Data Contradiction : Some studies report lower yields (40–50%) for bulky aryl boronic acids due to steric clashes, while others achieve >70% yields using microwave-assisted heating to overcome kinetic barriers .

Q. What strategies mitigate competing side reactions during the bromination of pyrazole intermediates?

- Methodological Answer :

- Controlled Bromination : Use substoichiometric NBS (0.95 equiv.) to avoid over-bromination. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 3:1) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase dibromination. Dichloromethane minimizes this risk .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on this pyrazole scaffold?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron density hotspots. For this compound, the C-4 position is more electrophilic than C-5 due to resonance effects from the ester group. Fukui indices (ƒ⁺) quantify reactivity: C-4 (0.12) vs. C-5 (0.08) .

- Validation : Experimental nitration studies show >90% selectivity for C-4, aligning with computational predictions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (72–79°C vs. 80–85°C)?

- Analysis : Variations arise from impurities or polymorphic forms.

- : Reports mp 72–79°C for 4-bromo-3-methylpyrazole, attributing lower values to residual solvents.

- : Higher mp (80–85°C) correlates with recrystallization from ethanol/water (1:1), yielding a purer orthorhombic crystal form .

- Resolution : Use differential scanning calorimetry (DSC) to identify polymorph transitions and optimize recrystallization solvents.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.